3-Amino-1-(2-methoxynaphthalen-1-yl)propan-1-ol
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Overview
Description
3-Amino-1-(2-methoxynaphthalen-1-yl)propan-1-ol is an organic compound with the molecular formula C14H17NO2 It is characterized by the presence of an amino group, a methoxy-substituted naphthalene ring, and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methoxynaphthalen-1-yl)propan-1-ol typically involves multi-step organic reactions. One common method starts with the methoxylation of naphthalene to form 2-methoxynaphthalene. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with a suitable alkyl halide to introduce the propanol chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methoxynaphthalen-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce various amines.
Scientific Research Applications
3-Amino-1-(2-methoxynaphthalen-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methoxynaphthalen-1-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group may participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound has a similar structure but contains an indole ring instead of a naphthalene ring.
3-Amino-1-propanol: A simpler compound with a straight-chain structure and no aromatic ring.
Uniqueness
3-Amino-1-(2-methoxynaphthalen-1-yl)propan-1-ol is unique due to its combination of an amino group, a methoxy-substituted naphthalene ring, and a propanol chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-amino-1-(2-methoxynaphthalen-1-yl)propan-1-ol |
InChI |
InChI=1S/C14H17NO2/c1-17-13-7-6-10-4-2-3-5-11(10)14(13)12(16)8-9-15/h2-7,12,16H,8-9,15H2,1H3 |
InChI Key |
RZRIEKKVNWYHNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(CCN)O |
Origin of Product |
United States |
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